Ethyl 2-aminothiophene-3-carboxylate
Overview
Description
Ethyl 2-aminothiophene-3-carboxylate is a versatile heterocyclic compound with a thiophene ring structure. It is widely used as a building block in the synthesis of various biologically active molecules and has significant applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Ethyl 2-aminothiophene-3-carboxylate is primarily used as an organic chemical synthesis intermediate . It is involved in the synthesis of various thiophene derivatives, which are known for their high biological activity . These derivatives include thieno[2,3-b]-pyridinones, thieno[2,3-c]pyridines, thieno[2,3-d]pyrimidines, thieno[2,3-b][1,5]benzodiazepines, and others . These compounds are the primary targets of this compound and play significant roles in various biological activities.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. Initially, 2-aminothiophenes are obtained by Gewald’s reaction . These are then converted into various thiophene derivatives through subsequent diazotization and desamination reactions . Ethanol is used as the reducing agent in this process .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of thiophene derivatives. The intramolecular cyclization of thiophene-3-carboxylic acid derivatives occurs at position 2 of the heterocyclic ring . This process leads to the formation of various thiophene derivatives, which can potentially be used for the design of biologically active molecules .
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
The result of the action of this compound is the production of various thiophene derivatives . These derivatives are known for their high biological activity and can be used in the design of potentially biologically active molecules .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the synthesis reactions are typically carried out at room temperature . Additionally, the compound’s solubility in water could influence its action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of Ethyl 2-aminothiophene-3-carboxylate in laboratory settings. It is known to be slightly soluble in water and stable under recommended storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-aminothiophene-3-carboxylate can be synthesized through the Gewald reaction, which involves the condensation of an α-cyanoester, a carbonyl compound, and elemental sulfur in the presence of a base such as diethylamine . The reaction typically proceeds under mild conditions, and the product is isolated through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity, and the product is purified using techniques such as vacuum distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-aminothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include thiophene-3-carboxylic acid derivatives, substituted thiophenes, and various heterocyclic compounds .
Scientific Research Applications
Ethyl 2-aminothiophene-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-aminothiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring. Similar compounds include:
Mthis compound: Differing only by the ester group, this compound has similar reactivity but different solubility properties.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: This compound has an additional phenyl group, which can enhance its biological activity and alter its chemical properties.
Properties
IUPAC Name |
ethyl 2-aminothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJQYFVTEPGXIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365792 | |
Record name | ethyl 2-aminothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31891-06-2 | |
Record name | ethyl 2-aminothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-aminothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of Ethyl 2-aminothiophene-3-carboxylate?
A1: this compound serves as a key starting material for synthesizing diverse heterocyclic compounds. For instance, it reacts with Lawesson's reagent to yield O-ethyl-P-aryl-N-(thiophen-2-yl) phosphonamidothioate derivatives []. Additionally, it acts as a precursor in the multistep synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones, potent inhibitors of human leukocyte elastase []. It also plays a crucial role in forming 6-hetaryl substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives by reacting with 4-chloro-2-hetaryl-3-oxobutanonitriles []. Furthermore, it's utilized in synthesizing various 1,3-imidazoles, triazole-3-thiones based on thiophene-2-carboxamides [], and thieno[2,3-b]pyridone derivatives [].
Q2: What is known about the structural characteristics of this compound?
A2: this compound (C7H9NO2S) [] exhibits a planar sheet structure stabilized by both intra- and intermolecular N—H⋯O hydrogen bonding. This arrangement contributes to the formation of a supramolecular network.
Q3: Are there any studies on the photoisomerization of compounds derived from this compound?
A3: Yes, research indicates that Ethyl 2-(3-acylselenoureido)thiophene-3-carboxylates, synthesized from this compound and acylisoselenocyanates, undergo photoisomerization to their corresponding 3-acylisoselenourea isomers []. This process can be induced by light (340-400 nm) or, in the case of benzoyl derivatives, by treatment with acetic acid. The isomerization is reversible and influenced by factors like acyl group substituents and reaction conditions.
Q4: How does the structure of this compound relate to its reactivity?
A4: The presence of both amine and ester functionalities on the thiophene ring significantly contributes to the reactivity of this compound. The amine group can participate in condensation reactions, as observed in its reactions with Lawesson's reagent [] and acylisoselenocyanates []. The ester group can undergo transformations like hydrolysis or act as a leaving group in cyclization reactions, as seen in the formation of thieno[1,3]oxazin-4-ones [].
Q5: Is there any research on the isomeric thienopyridine derivatives synthesized from this compound?
A5: While the provided abstract doesn't offer specific details, it highlights the use of this compound in synthesizing isomeric thienopyridines []. This suggests the compound's versatility in constructing different positional isomers of thienopyridines, which are important heterocyclic systems with potential biological activities.
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